molecular formula C19H21N5O2S2 B11764241 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764241
M. Wt: 415.5 g/mol
InChI Key: KUBKKEVVQVYLER-UHFFFAOYSA-N
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Description

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a sulfonyl group attached to a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 4-((4-methylpiperazin-1-yl)sulfonyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl and triazole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the phenyl or triazole rings.

Scientific Research Applications

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a sulfonyl piperazine group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O2S2/c1-22-11-13-23(14-12-22)28(25,26)17-9-7-15(8-10-17)18-20-21-19(27)24(18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,27)

InChI Key

KUBKKEVVQVYLER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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